naphthalene-1-carboximidothioic acid
Description
Naphthalene-1-carboximidothioic acid is a naphthalene derivative characterized by a carboximidothioic acid functional group (-C(=S)-NH₂) substituted at the 1-position of the naphthalene ring. This structural motif distinguishes it from simpler carboxylic acid derivatives (e.g., 1-naphthoic acid) by replacing the hydroxyl oxygen with a sulfur atom and introducing an imino group. The thioamide group imparts distinct electronic and steric properties, such as reduced acidity compared to carboxylic acids and altered solubility profiles due to decreased polarity .
Properties
IUPAC Name |
naphthalene-1-carboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKUACWKCMOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation of Nitriles
Proposed Synthetic Routes for Naphthalene-1-Carboximidothioic Acid
Route 1: From 1-Naphthonitrile via Thiohydroxamic Acid Formation
Step 1: Synthesis of 1-Naphthonitrile
1-Naphthonitrile is prepared via cyanation of 1-bromonaphthalene using copper(I) cyanide (CuCN) in a polar aprotic solvent (e.g., dimethylformamide) at 150–250°C.
Step 2: Thiolation with Hydrogen Sulfide
1-Naphthonitrile is treated with H₂S gas in the presence of hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., pyridine) at 50–80°C. This generates naphthalene-1-carbothiohydroxamic acid.
Step 3: Oxidation to Carboximidothioic Acid
The thiohydroxamic acid is oxidized using tert-butyl hydroperoxide (TBHP) or iodine in dimethyl sulfoxide (DMSO), a method adapted from naphthoic acid syntheses.
Reaction Conditions Table
Route 2: From 1-Naphthoic Acid via Thioamide Intermediate
Step 1: Acid Chloride Formation
1-Naphthoic acid is treated with thionyl chloride (SOCl₂) to form 1-naphthoyl chloride.
Step 2: Thioamide Synthesis
The acid chloride reacts with ammonium thiocyanate in anhydrous ether, yielding 1-naphthoyl thioamide.
Step 3: Hydrolysis to Carboximidothioic Acid
Controlled hydrolysis with dilute HCl or H₂SO₄ converts the thioamide to the target compound.
Mechanistic Insight
This route mirrors halogenation and saponification steps observed in naphthalene dicarboxylic acid synthesis. Copper catalysts, as used in cyanation reactions, may enhance thioamide stability.
Challenges and Optimization Considerations
Selectivity and Byproduct Formation
Naphthalene’s aromatic system poses regioselectivity challenges. Directing groups (e.g., bromine) could guide functionalization to the 1-position, as seen in bromonaphthoic acid preparations.
Chemical Reactions Analysis
Types of Reactions
naphthalene-1-carboximidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to different derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
naphthalene-1-carboximidothioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of naphthalene-1-carboximidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-Naphthoic Acid vs. 2-Naphthoic Acid
The position of substituents on the naphthalene ring significantly influences physicochemical properties. For example:
- 1-Naphthoic acid (α-naphthalenecarboxylic acid) has a carboxylic acid group at the 1-position, with a melting point of 160–162°C and moderate solubility in polar organic solvents .
- 2-Naphthoic acid (β-naphthalenecarboxylic acid) exhibits a higher melting point (185–187°C) due to enhanced molecular symmetry and stronger intermolecular interactions .
Key Differences :
- Acidity : The β-isomer (pKa ~3.1) is slightly more acidic than the α-isomer (pKa ~3.4) due to better resonance stabilization of the conjugate base .
- Reactivity : 1-Naphthoic acid derivatives are more prone to electrophilic substitution at the 4-position, while 2-naphthoic acid reacts preferentially at the 1-position.
Naphthalene-1-carboximidothioic acid, by contrast, would exhibit reduced acidity (estimated pKa > 6) due to the weaker electron-withdrawing effect of the thioamide group compared to carboxylic acid. Its solubility in aqueous media is expected to be lower, favoring organic solvents like dimethylformamide or dichloromethane.
Partially Hydrogenated Derivatives: Tetrahydronaphthalene Analogs
highlights 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, a hydrogenated derivative with a non-planar structure. Key comparisons:
- Aromaticity : The tetrahydronaphthalene ring lacks full conjugation, reducing resonance stabilization and increasing flexibility.
- Solubility: Partial hydrogenation enhances solubility in nonpolar solvents (e.g., hexane) compared to fully aromatic naphthalene derivatives.
- Acidity : The carboxylic acid group in the tetrahydronaphthalene system has a higher pKa (~4.5) due to diminished inductive effects from the saturated ring .
For this compound, the fully aromatic naphthalene ring would retain strong electron-withdrawing effects, but the thioamide group’s lower polarity would mitigate solubility in polar solvents.
Boron-Containing Derivatives: Naphthalene-1,8-diaminatoborane
This compound (CAS 5656-71-3) features a borane group coordinated by two amine substituents at the 1- and 8-positions of naphthalene . Unlike carboximidothioic acid, its reactivity is dominated by boron’s electrophilic character, enabling applications in cross-coupling reactions (e.g., Suzuki-Miyaura). However, both compounds share steric challenges due to bulky substituents on the naphthalene ring.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for naphthalene-1-carboximidothioic acid, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromomethyl intermediates (as seen in 4-(bromomethyl)naphthalene derivatives) can react with thiourea analogs under controlled pH and temperature . Purification methods include recrystallization (using ethanol/water mixtures) or reverse-phase HPLC. Characterization requires NMR (¹H/¹³C) to confirm structural integrity and mass spectrometry (ESI-MS) for molecular weight validation. Purity ≥98% can be verified via GC or HPLC with UV detection, referencing protocols for related naphthalene-carboxylic acids .
Q. How should researchers design preliminary toxicity screening for this compound?
- Methodological Answer : Follow OECD guidelines for acute toxicity studies. Use rodent models (e.g., Sprague-Dawley rats) with oral, inhalation, or dermal exposure routes. Monitor systemic effects (hepatic, renal, respiratory) as outlined in Table B-1 . Include controls for dose randomization and allocation concealment to minimize bias, as per Table C-7 . Measure endpoints like LD₅₀, body weight changes, and histopathology. Compare results against structurally similar compounds, such as 1-methylnaphthalene, to contextualize toxicity thresholds .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
-
X-ray crystallography : Resolves stereochemistry and confirms bond angles.
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Solid-state NMR : Distinguishes between polymorphic forms.
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FTIR-ATR : Identifies functional groups (e.g., imidothioic acid vibrations at ~2500 cm⁻¹).
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High-resolution MS (HRMS) : Detects isotopic patterns for elemental composition.
Reference thermochemical data from NIST for validation .Technique Parameter Measured Key Reference X-ray Crystal structure HRMS Molecular formula
Q. How can conflicting data on the compound’s enzyme inhibition efficacy be reconciled?
- Methodological Answer : Conduct meta-analysis of kinetic assays (e.g., IC₅₀ values) under standardized conditions (pH 7.4, 37°C). Assess variables:
- Substrate specificity : Use recombinant enzymes (e.g., cytochrome P450 isoforms) .
- Cofactor requirements : Compare assays with/without NADPH.
- Allosteric modulation : Perform Hill coefficient analysis.
Cross-validate findings using molecular docking (AutoDock Vina) to predict binding affinities, referencing PubChem’s 3D conformer database .
Q. What methodologies identify metabolic pathways of this compound in vivo?
- Methodological Answer :
- Radiolabeled tracing : Synthesize ¹⁴C-labeled compound and track metabolites in urine/plasma via scintillation counting.
- LC-MS/MS : Profile phase I/II metabolites (e.g., glucuronides, sulfates) using fragmentation patterns.
- Microsomal assays : Incubate with liver S9 fractions to identify CYP450-mediated oxidation.
Follow ATSDR’s substance-specific data needs for health assessments .
Contradiction Analysis in Published Data
Q. Why do toxicity studies report varying NOAELs (No Observed Adverse Effect Levels)?
- Methodological Answer : Discrepancies arise from:
- Dose regimen : Subchronic vs. chronic exposure durations.
- Species-specific metabolism : Mice vs. rats exhibit differential glutathione conjugation rates.
- Endpoint selection : Hepatic enzymes (ALT/AST) vs. histopathology.
Mitigate bias using Table C-6 criteria (e.g., blinded outcome assessment) . Reanalyze raw data via mixed-effects models to account for inter-study variability .
Experimental Design for Mechanistic Studies
Q. How to design a study probing the compound’s interaction with DNA/RNA?
- Methodological Answer :
- Electrophoretic mobility shift assay (EMSA) : Test binding to plasmid DNA.
- qRT-PCR : Quantify gene expression changes (e.g., oxidative stress markers like NRF2).
- Comet assay : Measure DNA strand breaks in exposed cell lines.
Use TOXCENTER’s literature search strategy (Table B-2) to identify analogous naphthalene-DNA adduct studies .
Data Reprodubility and Validation
Q. What steps ensure reproducibility in environmental fate studies?
- Methodological Answer :
- Standardize abiotic conditions : pH, UV exposure, and soil organic matter content.
- Use EPA-approved models : EPI Suite for biodegradation half-life predictions.
- Interlaboratory validation : Share samples with ISO 17025-accredited labs.
Reference TRI Explorer datasets for environmental persistence benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
